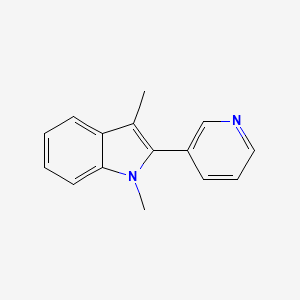
1,3-Dimethyl-2-(pyridin-3-yl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(pyridin-3-yl)indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indole core with a pyridine ring attached at the 3-position and two methyl groups at the 1 and 3 positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(pyridin-3-yl)indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another approach involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a diketone or ketoester under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in achieving efficient production. Commonly used reagents include phenylhydrazine, 2-aminopyridine, and various ketones or aldehydes .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(pyridin-3-yl)indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and alkyl groups.
Major Products
The major products formed from these reactions include indole-2-carboxylic acids, reduced indole derivatives, and substituted indole compounds with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-(pyridin-3-yl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a similar pyridine ring but different functional groups and properties.
Indole-2-carboxylic acid: An oxidized derivative of indole with different chemical reactivity and applications.
Uniqueness
1,3-Dimethyl-2-(pyridin-3-yl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the methyl groups at specific positions enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,3-dimethyl-2-pyridin-3-ylindole |
InChI |
InChI=1S/C15H14N2/c1-11-13-7-3-4-8-14(13)17(2)15(11)12-6-5-9-16-10-12/h3-10H,1-2H3 |
InChI Key |
OYMBIOMXTNJALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















